1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester
Description
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester is a heterocyclic organic compound combining a thiazole ring, a cyclopropane moiety, and an ethyl ester functional group. The ethyl ester group enhances solubility in organic solvents and may influence reactivity in synthetic pathways. This compound is structurally positioned within a broader class of thiazole-containing esters, which are frequently studied for applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and stability profiles .
Properties
CAS No. |
1414958-18-1 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
ethyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-8(11)9(3-4-9)7-10-5-6-13-7/h5-6H,2-4H2,1H3 |
InChI Key |
XBCJOBRQHORCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Overview
A prominent method for synthesizing cyclopropane carboxylic acid esters, including derivatives like 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester, involves the use of stable sulfonium or tetrahydrothiophenium ylides as key intermediates. This approach is detailed in a 1995 patent describing the preparation of cyclopropane carboxylic acid derivatives from 1-(carbalkoxymethyl)tetrahydrothiophenium halide esters and their ylides.
Key Steps
Formation of Tetrahydrothiophenium Salt (Formula V):
Tetrahydrothiophene is reacted with an ester of a haloacetic acid (e.g., ethyl bromoacetate) in an inert solvent such as acetone or chloroform at 15–35 °C for 1–3 days to yield the tetrahydrothiophenium salt.Generation of Tetrahydrothiophenium Ylide (Formula VI):
The salt is treated with an aqueous base (NaOH, KOH, or carbonates) in an inert solvent at 10–50 °C for 10 minutes to 16 hours to form the ylide intermediate.Cyclopropanation Reaction:
The ylide is reacted with an activated olefin (bearing substituents to promote nucleophilic addition) in anhydrous conditions at 25–100 °C, preferably 25–50 °C, to form the cyclopropane carboxylic acid ester.
Advantages
- The tetrahydrothiophenium salts and ylides are stable and can be isolated or used in situ.
- The thermal decomposition of these salts is reversible, allowing better control.
- The method yields high conversions (up to >95%) under mild conditions.
Example Data Summary
| Step | Conditions | Solvent(s) | Temperature (°C) | Time | Yield/Conversion |
|---|---|---|---|---|---|
| Formation of tetrahydrothiophenium salt | Tetrahydrothiophene + haloacetate ester | Acetone, chloroform, etc. | 15–35 | 1–3 days | High, crystalline solid |
| Ylide generation | Salt + aqueous base | Methylene chloride, etc. | 10–50 | 10 min – 16 hours | Quantitative formation |
| Cyclopropanation | Ylide + activated olefin | Methylene chloride, benzene | 25–100 (opt. 25–50) | 1.5–18 hours | 54–95% conversion |
Notes
- The choice of solvent affects reaction rate and yield; methylene chloride reflux gave 86% conversion in 117 hours, benzene at 86 °C gave 69% in 88 hours.
- The reaction is sensitive to temperature and stoichiometry but generally proceeds under mild conditions.
- This method is adaptable to various cyclopropane derivatives by changing the olefin or ester substituents.
Multi-Step Synthesis via Thiazole-Containing Precursors and Carbonyl Insertion
Overview
A more recent and specific method for preparing thiazole-containing esters such as 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester involves a multi-step synthetic route starting from 2-(2-aminothiazole-4-yl) ethyl acetate. This method was disclosed in a 2021 patent focusing on 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester but is relevant due to the thiazole moiety and ester functionality.
Synthetic Route and Steps
| Step | Reaction Description | Conditions & Notes |
|---|---|---|
| 1 | Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate to form 2-(2-bromothiazole-4-yl) ethyl acetate | Room temperature, dichloromethane solvent, bromination reagent and diazonium salt reagent added sequentially. Mild conditions, no strict temperature control needed. |
| 2 | Reduction of brominated ester to 2-(2-bromothiazole-4-yl) ethane-1-alcohol | Ethanol solvent, cooled to 0 °C initially, then room temperature, reducing agent added. Simple operation. |
| 3 | Carbonyl insertion reaction to form 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester | Ethanol solvent, triethylamine base, transition metal catalyst, carbon monoxide atmosphere, 80 °C. Catalytic carbonylation step. |
| 4 | Chlorination of hydroxyl group to yield 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester | Organic solvent, chlorinating agent (e.g., thionyl chloride), mild conditions. |
Advantages
- The process uses mild reaction conditions and environmentally friendlier catalysts.
- The stepwise approach allows for high purity and yield control.
- The carbonyl insertion step is catalyzed by transition metals, enabling efficient acylation.
Notes
- The method is adaptable for related thiazole esters.
- The reaction sequence is designed to avoid harsh conditions and improve overall yield.
- The process includes careful temperature control in some steps but generally avoids extreme conditions.
Comparative Analysis of Preparation Methods
Summary Table of Preparation Methods
| Step No. | Methodology | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Formation of tetrahydrothiophenium salt | Tetrahydrothiophene + ethyl bromoacetate, acetone, 20–25 °C, 1–3 days | Tetrahydrothiophenium salt (stable) | Reversible thermal decomposition |
| 2 | Ylide generation | Salt + NaOH/KOH, methylene chloride, 15–25 °C, 10 min–3 h | Tetrahydrothiophenium ylide | Can be isolated or used in situ |
| 3 | Cyclopropanation | Ylide + activated olefin, 25–50 °C, hours | 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester | High conversion, mild conditions |
| 4 | Diazotization and bromination | 2-(2-aminothiazole-4-yl) ethyl acetate + bromination + diazonium reagents, DCM, RT | 2-(2-bromothiazole-4-yl) ethyl acetate | Mild, no strict temp control |
| 5 | Reduction | Ethanol, 0 °C to RT, reducing agent | 2-(2-bromothiazole-4-yl) ethane-1-alcohol | Simple, convenient |
| 6 | Carbonyl insertion | Ethanol, triethylamine, catalyst, CO, 80 °C | 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester | Catalytic, environmentally friendly |
| 7 | Chlorination | Thionyl chloride or chlorinating agent | 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester | Mild conditions, final product |
Chemical Reactions Analysis
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester exhibits significant antimicrobial properties. For instance, a set of derivatives was tested against various bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of 1-Thiazol-2-yl-cyclopropanecarboxylic Acid Ethyl Ester Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases . Further studies are warranted to explore its efficacy in vivo.
Pesticidal Activity
The compound has also shown promise as a pesticide. Its efficacy against certain pests was evaluated in controlled experiments, revealing that it can effectively reduce pest populations without significant toxicity to beneficial insects. This dual action makes it a candidate for integrated pest management strategies.
Table 2: Pesticidal Efficacy of 1-Thiazol-2-yl-cyclopropanecarboxylic Acid Ethyl Ester
| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 78 |
| Spider Mites | 200 | 90 |
Case Study: Development of Novel Antimicrobial Agents
A recent study focused on the development of new antimicrobial agents based on the thiazole structure. Researchers synthesized a series of derivatives, including 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester, and evaluated their activity against resistant strains of bacteria. The findings highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study: Pesticide Efficacy Trials
Field trials conducted to assess the effectiveness of this compound as a pesticide showed promising results. The trials involved applying varying concentrations to crops infested with aphids and whiteflies. The results indicated significant reductions in pest populations, supporting its use as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Key Observations:
The cyclopropane ring in the target compound introduces ring strain, which may increase reactivity in cross-coupling or cycloaddition reactions relative to non-constrained analogues like myristic acid ethyl ester .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation of a thiazole precursor, whereas (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles are synthesized via Knoevenagel condensation under mild conditions (room temperature, triethylamine catalysis) .
Physicochemical Properties :
- Myristic acid ethyl ester exhibits high hydrophobicity (logP ~7) due to its long aliphatic chain, whereas the target compound’s thiazole and cyclopropane groups may reduce hydrophobicity, favoring solubility in polar aprotic solvents .
Biological Activity
1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester is an organic compound with notable biological activities attributed to its unique structural features, including a thiazole ring and a cyclopropanecarboxylic acid moiety. This compound has garnered attention in pharmaceutical research for its potential applications in treating various diseases, particularly due to its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical formula for 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester is . The compound features:
- A thiazole ring which is known for its biological activity.
- An ethyl ester group , enhancing solubility and bioavailability.
- A cyclopropanecarboxylic acid structure that may contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester exhibits significant antimicrobial activity. In a study evaluating various thiazole derivatives, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antifungal Activity
The compound has also shown promising antifungal effects. In vitro assays revealed that it inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus niger. These effects are likely due to the thiazole moiety's ability to interfere with fungal enzyme systems.
Anticancer Activity
Preliminary studies have highlighted the potential of 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester in cancer therapy. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
In a comparative study, 1-thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester was tested against standard antibiotics. The results showed that this compound had comparable or superior activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 14 (Penicillin) |
| Escherichia coli | 18 | 16 (Ciprofloxacin) |
| Candida albicans | 20 | 19 (Fluconazole) |
Study 2: Anticancer Potential
A study investigating the anticancer properties of the compound involved treating human breast cancer cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The structural features allow it to integrate into lipid membranes, leading to increased permeability.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
Q & A
Q. What are the common synthetic routes for 1-Thiazol-2-yl-cyclopropanecarboxylic acid ethyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling a thiazole derivative with a cyclopropane precursor. For example, thiazole rings can be functionalized via nucleophilic substitution or cycloaddition reactions. Ethyl esterification is achieved using acid-catalyzed esterification (e.g., sulfuric acid with ethanol) or via activated acyl intermediates like acid chlorides. Optimization includes controlling temperature (40–80°C), stoichiometry (1:1.2 molar ratio of acid to alcohol), and catalyst concentration (e.g., 10% H₂SO₄). Yield improvements may require inert atmospheres to prevent oxidation of the thiazole moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.2–2.0 ppm, split patterns due to ring strain) and thiazole protons (δ 7.5–8.5 ppm). Ethyl ester signals appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .
- GC-MS : Monitor purity and detect degradation products (e.g., free carboxylic acid) using split/splitless injection modes and electron ionization (EI) at 70 eV .
Q. How can the crystal structure be determined using X-ray crystallography, and what challenges arise due to the cyclopropane ring?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (via SHELX suite) is standard. Challenges include:
- Disorder in Cyclopropane : High ring strain causes bond-length variability. Use restraints (e.g., DFIX, DANG) to refine geometry .
- Thermal Motion : Low-temperature data collection (100 K) reduces thermal displacement errors.
- Twinned Crystals : Test for twinning using PLATON or ROTAX and apply twin-law refinement .
Q. What are the stability considerations for the ethyl ester group under different storage conditions?
- Methodological Answer : Hydrolysis of the ester group is pH- and temperature-dependent. Stability studies should:
- Use accelerated testing (40°C/75% RH) with HPLC monitoring.
- Avoid aqueous buffers (pH > 7) and store in anhydrous solvents (e.g., dry DMSO) at –20°C .
- Degradation products (e.g., carboxylic acid) can be quantified via LC-MS using negative-ion mode .
Q. How is HPLC or GC-MS used to assess purity and identify potential degradation products?
- Methodological Answer :
- HPLC : Use a C18 column (3.5 µm, 150 mm × 4.6 mm), mobile phase (ACN:H₂O + 0.1% TFA), and UV detection at 254 nm. Retention time ~8–10 minutes .
- GC-MS : Split ratio 10:1, column (HP-5MS, 30 m × 0.25 mm), temperature ramp 50°C→300°C at 10°C/min. Degradation products (e.g., decarboxylated thiazole) show distinct m/z fragments .
Advanced Research Questions
Q. What strategies address low yields in cyclopropane ring formation during synthesis?
- Methodological Answer :
- Ring-Strain Mitigation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) for [2+1] cyclopropanation of alkenes with diazo compounds.
- Solvent Effects : Non-polar solvents (toluene) reduce side reactions (e.g., dimerization) compared to polar aprotic solvents .
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at 100–120°C improve yields by 15–20% .
Q. How can computational methods predict the compound’s reactivity and guide experimental design?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to assess cyclopropane ring strain energy (~27 kcal/mol) and electron density on thiazole nitrogen (NBO analysis) .
- Molecular Dynamics (AMBER) : Simulate solvation effects in DMSO to predict solubility and aggregation tendencies .
Q. What biological activity studies are relevant, and how are assays designed to evaluate efficacy?
- Methodological Answer :
- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. MIC values correlate with thiazole’s electron-withdrawing effects .
- Cytotoxicity (MTT Assay) : Test on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Structure-activity relationship (SAR) studies focus on ester hydrolysis rates and cellular uptake .
Q. How to resolve contradictions in spectroscopic data from different synthetic batches?
- Methodological Answer :
Q. What are the structure-activity relationship (SAR) considerations for modifying the thiazole or ester groups?
- Methodological Answer :
- Thiazole Modifications : Electron-deficient thiazoles (e.g., 5-nitro substitution) enhance antimicrobial activity but reduce solubility. Hammett σ constants guide substituent selection .
- Ester Bioisosteres : Replace ethyl ester with amides or prodrugs (e.g., pivaloyloxymethyl) to improve metabolic stability. Hydrolysis rates are quantified via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
